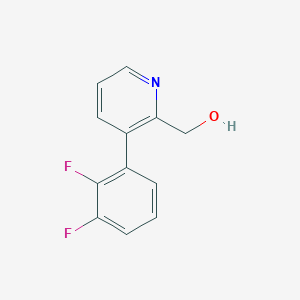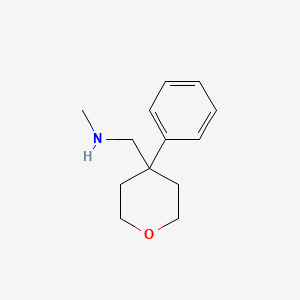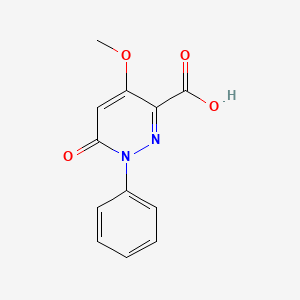
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone, otherwise known as 6-chloro-5-fluoro-2,2,2-trifluoroethyl pyridine-3-carboxylate, is an organic compound belonging to the class of pyridines. It is a colorless solid that is soluble in organic solvents. 6-Chloro-5-fluoro-2,2,2-trifluoroethyl pyridine-3-carboxylate has a variety of applications in the field of synthetic organic chemistry and has been used in a number of scientific research studies.
Applications De Recherche Scientifique
Synthesis and Labeling
- [18F]FPyKYNE, a Fluoropyridine-based Alkyne Reagent : The compound is used in the fluorine-18 labeling of macromolecules using click chemistry. This process involves synthesizing various analogues of FPyKYNE for labeling with fluorine-18, which is critical in positron-emission tomography (PET) imaging for medical applications (Kuhnast et al., 2008).
Chemical Synthesis
- Asymmetric 2,4,6-Triazidopyridines : The reactions of related pyridines with sodium azide lead to asymmetric triazidopyridines. This is significant in understanding the geometric parameters and reactivity of these compounds, which are influenced by the position and orientation of azide groups in the pyridine ring (Chapyshev et al., 2014).
Antimicrobial Applications
- Antibacterial and Antifungal Activity : A study described the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its derivatives, which were screened for antibacterial and antifungal activity. Some compounds showed significant activity against various bacteria and fungi, highlighting potential therapeutic applications (Sujatha et al., 2019).
Chemical Property Investigation
- Structural Manifolds from a Common Precursor : This research explores how 5-Chloro-2,3-difluoropyridine, an intermediate in pesticide manufacturing, can be converted into various halopyridines. This transformation illustrates the versatility of halopyridines in chemical synthesis and applications (Schlosser & Bobbio, 2002).
Synthesis and Medicinal Chemistry
- Synthesis of Voriconazole : The compound plays a role in the synthesis of Voriconazole, a broad-spectrum antifungal agent. The study examined the diastereocontrol in the synthesis process, emphasizing the compound's significance in creating effective pharmaceuticals (Butters et al., 2001).
Propriétés
IUPAC Name |
1-(6-chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO/c8-6-4(9)1-3(2-13-6)5(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFYILGVYJHTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)
![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)
![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)
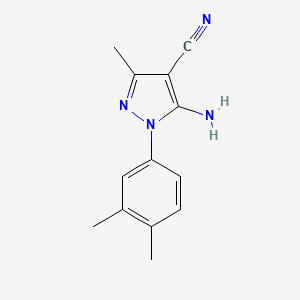
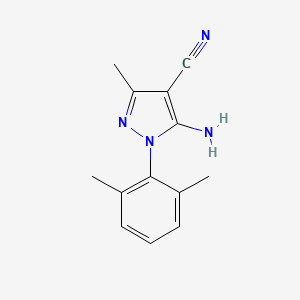
![3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine](/img/structure/B1415348.png)

![4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole](/img/structure/B1415351.png)


